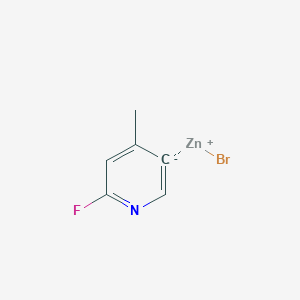
(6-Fluoro-4-methylpyridin-3-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-methylpyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of the fluorine atom and the methyl group on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-methylpyridin-3-yl)zinc bromide typically involves the reaction of 6-fluoro-4-methylpyridine with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-Fluoro-4-methylpyridine+ZnBr2→(6-Fluoro-4-methylpyridin-3-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
(6-Fluoro-4-methylpyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a base, and a suitable solvent like THF. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are usually carried out in the presence of a base, such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Negishi coupling, for example, the primary product is a new carbon-carbon bond between the pyridine ring and the coupling partner.
科学的研究の応用
Chemistry
In chemistry, (6-Fluoro-4-methylpyridin-3-yl)zinc bromide is used as a building block for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, fluorinated pyridines are often found in drug molecules due to their enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and intermediates. Its role in cross-coupling reactions makes it a key reagent in the synthesis of various functional materials.
作用機序
The mechanism of action of (6-Fluoro-4-methylpyridin-3-yl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the zinc atom transfers the pyridine moiety to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The presence of the fluorine atom and the methyl group on the pyridine ring influences the electronic properties, enhancing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- (6-Chloro-4-methylpyridin-3-yl)zinc bromide
- (6-Bromo-4-methylpyridin-3-yl)zinc bromide
- (6-Fluoro-4-ethylpyridin-3-yl)zinc bromide
Uniqueness
(6-Fluoro-4-methylpyridin-3-yl)zinc bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity and selectivity in various chemical transformations. Additionally, the methyl group on the pyridine ring provides steric hindrance, influencing the compound’s overall reactivity and stability.
特性
分子式 |
C6H5BrFNZn |
|---|---|
分子量 |
255.4 g/mol |
IUPAC名 |
bromozinc(1+);6-fluoro-4-methyl-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H5FN.BrH.Zn/c1-5-2-3-8-6(7)4-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
IBHMRYZEWDFOER-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=NC=[C-]1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)

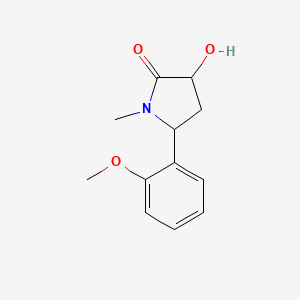
![2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)
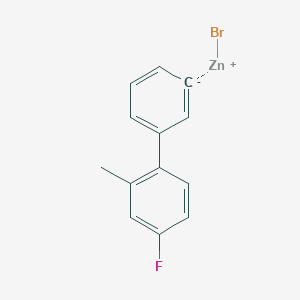

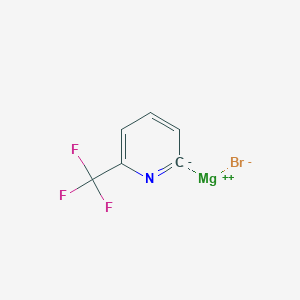

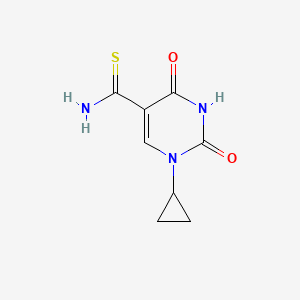
![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)

